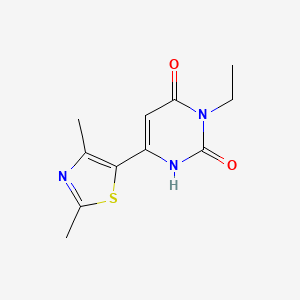
6-(2,4-ジメチル-1,3-チアゾール-5-イル)-3-エチル-1,2,3,4-テトラヒドロピリミジン-2,4-ジオン
説明
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 6-DETP, is a small molecule that has been studied for its potential applications in the scientific research field. It has been found to have a wide range of biochemical and physiological effects on cells, as well as being useful for laboratory experiments.
科学的研究の応用
抗酸化活性
チアゾール誘導体は、抗酸化作用が知られています。 それらはフリーラジカルを中和し、細胞の酸化ストレスを軽減することができます。これは、がんや心臓病などの慢性疾患の予防に役立ちます .
鎮痛および抗炎症活性
これらの化合物は、鎮痛(痛みを軽減する)および抗炎症効果を示すことが報告されています。 これは、新しい鎮痛剤や抗炎症薬の開発のための潜在的な候補となる可能性があります .
抗菌および抗真菌活性
チアゾール誘導体、特に問題の化合物は、抗菌および抗真菌活性を示しています。 これは、細菌や真菌によって引き起こされる感染症の治療における使用を示唆しています .
抗がん活性
一部のチアゾール誘導体は、抗がん作用を持つことがわかっています。 それらは癌細胞の増殖を阻害し、新しい抗がん療法の開発に使用される可能性があります .
降圧活性
チアゾールは、降圧活性についても研究されています。これは、高血圧の低下に役立つことを意味します。 この用途は、心臓血管疾患の管理に不可欠です .
神経保護活性
さまざまな生物学的標的に作用する能力により、チアゾール誘導体は、神経保護効果について研究されています。 それらは神経細胞の損傷から保護し、神経変性疾患の治療に使用される可能性があります .
作用機序
Target of Action
The primary targets of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Biochemical Pathways
The compound’s action on Cyclin-A2 and Cyclin-dependent kinase 2 affects the cell cycle regulation pathway . By inhibiting these targets, the compound can halt the cell cycle, preventing cells from entering the S phase from the G1 phase . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Result of Action
The molecular and cellular effects of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione’s action primarily involve the disruption of cell cycle progression . By inhibiting Cyclin-A2 and Cyclin-dependent kinase 2, the compound can induce cell cycle arrest, potentially leading to apoptosis in cancer cells .
生化学分析
Biochemical Properties
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives have been shown to bind to glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of amino sugars . This interaction can inhibit the enzyme’s activity, leading to potential antimicrobial effects. Additionally, the compound may interact with other biomolecules, such as nucleic acids and lipids, affecting their structure and function.
Cellular Effects
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting cell proliferation, differentiation, and apoptosis . The compound may also alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to potential anticancer effects . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as cell cycle progression and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo chemical degradation under certain conditions, leading to the formation of inactive or toxic byproducts . Additionally, prolonged exposure to the compound may result in adaptive cellular responses, such as the upregulation of detoxification enzymes or the activation of stress response pathways.
Dosage Effects in Animal Models
The effects of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, the compound may induce adverse effects, such as hepatotoxicity or nephrotoxicity, due to its potential to interact with multiple cellular targets and disrupt normal cellular function.
Metabolic Pathways
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound may inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, it may modulate the activity of enzymes involved in lipid metabolism, affecting the synthesis and degradation of fatty acids and other lipids.
Transport and Distribution
The transport and distribution of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, it may be actively transported into cells by membrane transporters, such as organic anion transporters, and subsequently distributed to various cellular compartments. The compound’s distribution can also be affected by its binding to plasma proteins, which can modulate its bioavailability and half-life.
Subcellular Localization
The subcellular localization of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is essential for its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production.
特性
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-4-14-9(15)5-8(13-11(14)16)10-6(2)12-7(3)17-10/h5H,4H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKHJSGKEJQEOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=C(N=C(S2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


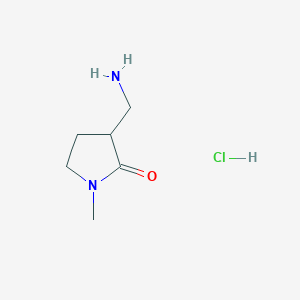
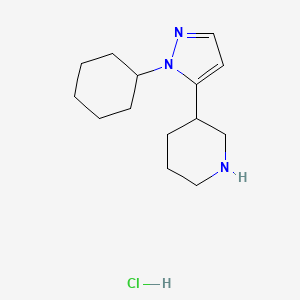


![Methyl 2-[4-(1-methoxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1484214.png)
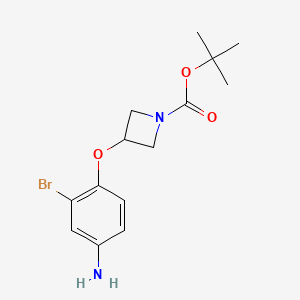
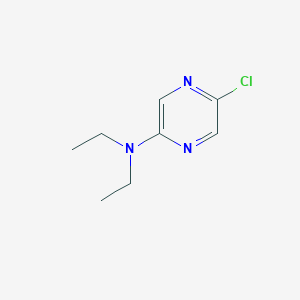
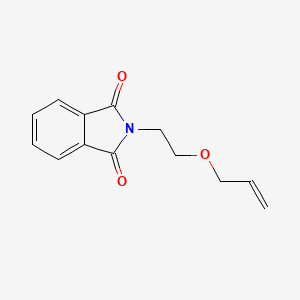
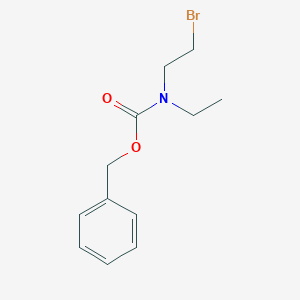
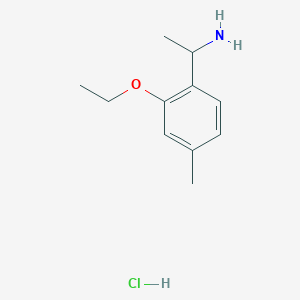
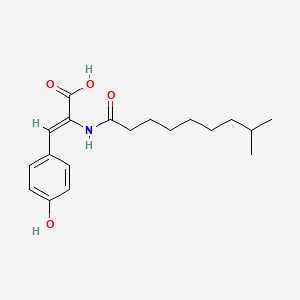

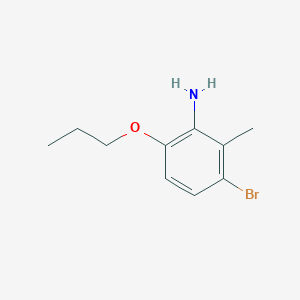
![trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484228.png)
